molecular formula C15H22N2O B5336788 N-[4-(1-piperidinyl)benzyl]propanamide

N-[4-(1-piperidinyl)benzyl]propanamide

Cat. No.: B5336788
M. Wt: 246.35 g/mol
InChI Key: DHZGDBDJGJSCRO-UHFFFAOYSA-N
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Description

N-[4-(1-piperidinyl)benzyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This propanamide derivative features a benzyl group substituted at the para position with a piperidine ring, a structural motif commonly associated with bioactivity. Its molecular architecture suggests potential as a key intermediate or scaffold in the design and development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening assays to identify new lead compounds or to study structure-activity relationships (SAR). The piperidinyl and benzyl components, often found in neurologically active compounds, indicate its potential utility in probing protein targets such as G-protein-coupled receptors (GPCRs) or enzymes. In chemical biology, this compound may serve as a versatile building block for the synthesis of more complex molecules or libraries. It is supplied as a high-purity solid and is characterized by advanced analytical techniques including NMR, HPLC, and mass spectrometry to ensure identity and quality. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-15(18)16-12-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZGDBDJGJSCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Propanamide Derivatives Chemistry

Propanamide, with the chemical formula CH₃CH₂C(=O)NH₂, is an organic compound classified as a primary carboxylic acid amide. drugbank.comwikipedia.org It serves as a fundamental building block in organic synthesis, acting as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals. fiveable.mesolubilityofthings.com The amide group's polarity and ability to form hydrogen bonds make propanamide soluble in water and a useful reagent in various chemical reactions. fiveable.mesolubilityofthings.com

Propanamide derivatives are a broad class of compounds where one or more hydrogen atoms on the amide nitrogen or the propyl chain are replaced by other functional groups. These derivatives are of significant interest in medicinal chemistry. For instance, propanamide-sulfonamide conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2, indicating their potential anti-inflammatory properties. nih.gov Furthermore, other derivatives have been synthesized and investigated for their potential as antidiabetic agents. nih.gov The synthesis of propanamide derivatives can be achieved through various methods, including the reaction of propanoic acid with ammonia (B1221849) or amines. fiveable.me

N-[4-(1-piperidinyl)benzyl]propanamide fits within this class as a di-substituted propanamide. The core propanamide structure is modified by the attachment of a benzyl (B1604629) group which is further substituted with a piperidinyl ring. This specific arrangement of functional groups gives the molecule distinct chemical properties and potential for various applications in research.

Rationale for the Academic Investigation of N 4 1 Piperidinyl Benzyl Propanamide S Reactivity and Interactions

The academic interest in N-[4-(1-piperidinyl)benzyl]propanamide and structurally similar compounds stems from several key areas of chemical and forensic science. While specific research on this exact compound is not extensively published, the investigation of related structures provides a clear rationale.

A significant driver for the study of such compounds is their appearance as impurities or byproducts in the synthesis of potent pharmaceutical agents, including synthetic opioids. For example, the related compound N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide is noted as a potential impurity in illicit fentanyl preparations and is used as an analytical reference standard in forensic analysis. caymanchem.com The ability to identify and characterize such molecules is crucial for quality control in pharmaceutical manufacturing and for law enforcement in the context of controlled substances.

Furthermore, the exploration of propanamide derivatives is a fertile ground for drug discovery. Researchers continually synthesize and screen novel compounds for various biological activities. For instance, certain propanamide compounds have been investigated for their potential to treat diseases related to insulin (B600854) resistance. google.com The unique combination of the propanamide, benzyl (B1604629), and piperidine (B6355638) moieties in this compound makes it a candidate for screening in various biological assays to uncover potential therapeutic applications. The synthesis and study of such molecules contribute to the broader understanding of structure-activity relationships, which is fundamental to medicinal chemistry. researchgate.net

Overview of Structural Motifs and Their Relevance in Chemical Biology Research

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, suggests three primary disconnections, leading to plausible synthetic routes. The most logical bonds to disconnect are the amide C-N bond and the aryl C-N bond of the piperidine ring.

Amide Bond Disconnection (Route A): This is the most common and direct disconnection. Cleaving the amide bond between the propanoyl group and the benzylic nitrogen reveals two key synthons: (4-(1-piperidinyl)benzyl)amine and a propanoyl synthon (such as propionyl chloride or propanoic anhydride). This approach is highly convergent.

Aryl C-N Bond Disconnection (Route B): Disconnecting the bond between the piperidine ring and the phenyl group leads to piperidine and an N-(4-halobenzyl)propanamide intermediate. This strategy follows a more linear path where the side chain is constructed before the final ring attachment, often via a nucleophilic aromatic substitution or a cross-coupling reaction.

Benzyl C-N Bond Disconnection (Route C): A third approach involves a disconnection at the benzyl carbon-nitrogen bond. This points to a key intermediate, 4-(1-piperidinyl)benzaldehyde, which can be coupled with propylamine (B44156) via reductive amination.

These three retrosynthetic pathways form the basis for the synthetic strategies discussed below.

Development and Optimization of Synthetic Pathways to this compound

Both convergent and linear strategies can be effectively employed to synthesize this compound.

Convergent synthesis offers the advantage of maximizing efficiency by preparing key fragments independently before their final assembly. The most effective convergent strategy for this compound aligns with Route A from the retrosynthetic analysis.

This approach hinges on the synthesis of the key intermediate, (4-(1-piperidinyl)benzyl)amine. A common method to produce this intermediate starts with 4-(1-piperidinyl)benzaldehyde. This aldehyde can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde (B137897) and piperidine, often facilitated by a base like potassium carbonate in a solvent such as DMF. nih.gov

Once 4-(1-piperidinyl)benzaldehyde is obtained, it can be converted to (4-(1-piperidinyl)benzyl)amine. A highly effective method for this transformation is reductive amination. organic-chemistry.org This can be a one-pot reaction where the aldehyde is first treated with ammonia (B1221849) to form an imine, which is subsequently reduced in situ using a reducing agent like sodium borohydride (B1222165). researchgate.netkoreascience.kr

The final step is the acylation of (4-(1-piperidinyl)benzyl)amine with a propanoylating agent, such as propionyl chloride or propanoic anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

Table 1: Example of a Convergent Synthesis Pathway

Step Reactants Reagents/Conditions Product
1 4-Fluorobenzaldehyde, Piperidine K₂CO₃, DMF, 80-90°C 4-(1-Piperidinyl)benzaldehyde nih.gov
2 4-(1-Piperidinyl)benzaldehyde 1. NH₃; 2. NaBH₄, Methanol (4-(1-Piperidinyl)benzyl)amine

Linear synthesis involves the sequential modification of a single starting material. A plausible linear route (Route B ) begins with a readily available 4-halobenzyl precursor, for example, 4-bromobenzylamine.

In this sequence, the benzylamine (B48309) is first acylated with propionyl chloride to form N-(4-bromobenzyl)propanamide. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with piperidine. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) in an inert solvent like toluene. nih.gov The development of sterically hindered phosphine ligands has been crucial for achieving high yields in such C-N bond formations. wikipedia.orgrug.nl

Another linear approach (Route C ) starts with 4-(1-piperidinyl)benzaldehyde, which is then subjected to reductive amination directly with propylamine, using a reducing agent such as sodium borohydride or catalytic hydrogenation, to yield the final product. mdpi.comresearchgate.net

Table 2: Example of a Linear Synthesis Pathway (Buchwald-Hartwig)

Step Reactants Reagents/Conditions Product
1 4-Bromobenzylamine, Propionyl chloride Triethylamine, Dichloromethane N-(4-Bromobenzyl)propanamide

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The successful synthesis of the target compound relies on the efficient preparation and transformation of key precursors and intermediates.

4-(1-Piperidinyl)benzaldehyde: This is a pivotal intermediate for convergent routes. It is readily prepared from 4-fluorobenzaldehyde and piperidine. nih.gov Its aldehyde functional group makes it a versatile precursor for forming the benzylamine moiety. sigmaaldrich.comsigmaaldrich.com

(4-(1-Piperidinyl)benzyl)amine: The formation of this intermediate from the corresponding aldehyde via reductive amination is a critical step. While various reducing agents can be used, sodium borohydride offers a mild and effective option. koreascience.krnih.gov Catalytic hydrogenation over a metal catalyst like palladium on carbon is another established method. googleapis.com

N-(4-Halobenzyl)propanamide: This intermediate is central to linear syntheses employing cross-coupling reactions. Its preparation involves a standard amide bond formation from a 4-halobenzylamine and a propanoylating agent.

Amide Bond Formation: The final acylation step is a classical transformation. The use of coupling reagents like EDC or HATU is common in pharmaceutical chemistry but for a straightforward acylation like this, the reaction of an amine with an acyl chloride is often sufficient and high-yielding. ucl.ac.uk

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include catalysis, solvent choice, and atom economy.

Catalytic Amide Bond Formation: Traditional amide synthesis often uses stoichiometric amounts of coupling reagents, which generates significant waste. ucl.ac.uksigmaaldrich.com A greener alternative is the direct catalytic amidation of a carboxylic acid (propanoic acid) and an amine ((4-(1-piperidinyl)benzyl)amine). Catalysts based on boron sigmaaldrich.com or ruthenium can facilitate this transformation with the only byproduct being water or hydrogen gas, respectively. Biocatalysis offers another powerful green approach. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions, often in greener solvents like cyclopentyl methyl ether, with high efficiency and minimal byproducts. rsc.orgnih.gov

Solvent Selection: The choice of solvent is critical. Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as cyclopentyl methyl ether or 2-methyltetrahydrofuran (B130290) can improve the sustainability of the process. nih.gov Performing reactions in water, where possible, is also a key goal of green chemistry. nih.gov

Atom Economy: Comparing the linear and convergent routes, the convergent approach (Route A or C) generally offers better atom economy. The Buchwald-Hartwig route (Route B) involves a halogenated intermediate and generates stoichiometric salt waste from the base used. Reductive amination pathways are highly atom-efficient, particularly if catalytic hydrogenation is used.

Table 3: Green Chemistry Considerations for Key Synthetic Steps

Reaction Step Conventional Method Greener Alternative Green Principle
Amide Formation Propionyl chloride + Amine (with base) Propanoic acid + Amine (with catalyst) sigmaaldrich.com Catalysis, Atom Economy
Amide Formation Stoichiometric coupling agents (EDC, HATU) ucl.ac.uk Enzymatic catalysis (e.g., CALB) nih.govresearchgate.net Biocatalysis, Mild Conditions
Reduction Step Stoichiometric hydrides (e.g., NaBH₄) Catalytic Hydrogenation (H₂) Catalysis, Atom Economy

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

An in-depth examination of the structure-activity relationships (SAR) of this compound and its analogues reveals critical insights into the molecular features governing their biological activity. Through systematic modifications of its core components—the piperidine moiety, the benzyl linker, and the propanamide functional group—researchers have elucidated key determinants for potent and selective ligand-target interactions. This article explores the findings from these SAR studies, including conformational analyses and quantitative structure-activity relationship (QSAR) modeling, which collectively guide the rational design of new, more effective compounds.

Mechanistic and Biochemical Investigations of N 4 1 Piperidinyl Benzyl Propanamide at the Molecular Level

Elucidation of Molecular Binding Targets and Interaction Profiles (In Vitro Studies)

While direct binding studies on N-[4-(1-piperidinyl)benzyl]propanamide are not extensively documented, research on analogous compounds provides significant insights into its potential molecular targets. A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which share the core N-benzylpiperidine structure, have been evaluated for their binding properties at sigma receptors. nih.gov These studies revealed a general preference for sigma-1 (σ1) receptors over sigma-2 (σ2) receptors. nih.gov The nature of the aromatic ring in the acetamide (B32628) portion was found to influence binding affinity, with imidazole (B134444) or pyridyl aromatic rings leading to a significant loss in affinity for σ1 receptors. nih.gov

Furthermore, substitution patterns on the aromatic rings of both the phenylacetamide and the benzyl (B1604629) groups can modulate affinity for both sigma receptor subtypes. nih.gov For instance, halogen substitution has been shown to maintain similar affinity for σ1 receptors while significantly increasing affinity for σ2 receptors. nih.gov Comparative molecular field analysis of these analogues suggested that the electrostatic properties of substituents on the phenylacetamide aromatic ring are crucial for σ1 receptor binding. nih.gov

In a related context, a radioiodinated analogue, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), has been synthesized and shown to bind with high affinity to both σ1 and σ2 receptor subtypes expressed in MCF-7 breast cancer cells. nih.gov This further supports the hypothesis that the N-[4-(1-piperidinyl)benzyl] moiety is a key pharmacophore for sigma receptor interaction.

Enzyme Inhibition Kinetics and Characterization (In Vitro)

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on similar N-benzylpiperidine derivatives. A series of these derivatives have been investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two enzymes implicated in the pathology of Alzheimer's disease. nih.gov Certain compounds in this series demonstrated potent inhibitory activity against both enzymes, with IC50 values in the micromolar and sub-micromolar range. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 1-benzyl-4-[ω-(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors have also been conducted, indicating that the topochemical index is a dominant factor in their inhibitory activity. nih.gov Moreover, other piperidine (B6355638) and piperazine (B1678402) derivatives have been shown to inhibit a variety of enzymes, including monoamine oxidase (MAO) and those involved in cancer cell proliferation. nih.govmdpi.commdpi.com

While specific kinetic data for this compound is not available, the existing research on related compounds suggests it may exhibit inhibitory activity against enzymes such as cholinesterases or HDACs. The kinetics of such inhibition would likely be competitive, non-competitive, or mixed, depending on the specific enzyme and the binding mode of the compound.

Receptor Binding Affinity and Selectivity Profiling (Cell-Free and Cellular Assays)

The N-benzylpiperidine scaffold is a well-established feature in ligands targeting sigma receptors. Cell-free and cellular assays on analogues of this compound have provided detailed binding affinity and selectivity profiles. For example, N-(1-benzylpiperidin-4-yl)arylacetamides have shown high selectivity for σ1 receptors, with some analogues exhibiting over 100-fold greater affinity for the σ1 subtype compared to the σ2 subtype. nih.gov

Competition binding studies using the radiolabeled ligand 4-[125I]BP in MCF-7 breast tumor cells demonstrated high-affinity binding, which was displaced by known sigma ligands such as haloperidol (B65202) and DTG. nih.gov Scatchard analysis of this binding revealed a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein, confirming the presence of a high density of sigma receptors. nih.gov

The table below summarizes the binding affinities of some N-benzylpiperidine analogues for sigma receptors, illustrating the impact of structural modifications on affinity and selectivity.

Compound/AnalogueReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (Ki σ2 / Ki σ1)
N-(1-benzylpiperidin-4-yl)phenylacetamide Analogue 1σ1-100
N-(1-benzylpiperidin-4-yl)phenylacetamide Analogue 10σ1->92
N-(1-benzylpiperidin-4-yl)phenylacetamide Analogue 18σ1->122
4-[125I]BPσ1/σ24.6 (vs. haloperidol), 56 (vs. DTG)-

Note: Specific Ki values for the arylacetamide analogues were not provided in the source material, but their high selectivity ratios indicate potent σ1 affinity.

Modulation of Cellular Pathways by this compound (In Vitro)

The interaction of this compound with molecular targets such as sigma receptors or enzymes can be expected to modulate various cellular pathways. Research on a structurally related piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide, has shown that it can induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1). nih.gov This effect was found to be independent of its α1-adrenoceptor blocking activity and was linked to the downregulation of anti-apoptotic genes, including B-lymphoma Mo-MLV insertion region 1 (Bmi-1). nih.gov

Given that sigma-1 receptor activation is known to influence a multitude of cellular processes, including calcium signaling, ion channel function, and cell survival pathways, it is plausible that this compound could modulate these pathways. Furthermore, the potential inhibition of enzymes like HDACs could lead to changes in gene expression and cell cycle regulation. nih.gov However, direct experimental evidence for the specific cellular pathways modulated by this compound is currently lacking and represents an area for future investigation.

Investigation of this compound as a Substrate for Biochemical Reactions (e.g., enzymatic hydrolysis)

The amide bond in this compound is susceptible to enzymatic hydrolysis. A notable study has shown that the reverse reaction, the synthesis of N-benzylamides including N-benzylpropionamide, can be catalyzed by an enzyme called N-substituted formamide (B127407) deformylase. nih.gov This enzyme, which typically hydrolyzes N-substituted formamides, was found to catalyze the formation of N-benzylpropionamide from benzylamine (B48309) and propionate. nih.gov This finding strongly suggests that the forward reaction, the hydrolysis of the propanamide bond in this compound, is a feasible biochemical transformation.

Additionally, the N-benzyl group itself can be a substrate for enzymatic or chemical cleavage. Oxidative debenzylation of N-benzyl amides can be achieved under mild conditions using bromo radicals generated from alkali metal bromides, yielding the corresponding primary amides. organic-chemistry.orgresearchgate.net While this is a chemical method, it highlights the reactivity of the N-benzyl moiety. Enzymatic debenzylation reactions are also known in biochemistry.

The potential for this compound to serve as a substrate for various metabolic enzymes, such as cytochrome P450s, which could hydroxylate the aromatic rings or the piperidine moiety, also warrants consideration in a full biochemical profile.

Computational Chemistry and Molecular Modeling Studies of N 4 1 Piperidinyl Benzyl Propanamide

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like N-[4-(1-piperidinyl)benzyl]propanamide, which contains several rotatable bonds, MD simulations are crucial for exploring its conformational landscape and assessing the stability of different spatial arrangements. researchgate.net The process generates a trajectory by calculating the forces between atoms and using them to solve equations of motion, thus simulating how the molecule behaves in a biological environment, such as in an explicit solvent. mdpi.comresearchgate.net

ParameterDescriptionPredicted Finding for this compound
Conformational Analysis Identification of low-energy spatial arrangements of the molecule.The piperidine (B6355638) ring is expected to predominantly adopt a stable chair conformation. Rotations around the benzyl (B1604629) and propanamide linkers will lead to a number of distinct, low-energy conformers.
Dihedral Angle Distribution Statistical analysis of the torsion angles of key rotatable bonds.The simulation would likely reveal specific preferential angles for the piperidinyl-benzyl and benzyl-amide bonds, defining the molecule's overall shape.
RMSD A measure of the average distance between the atoms of superimposed structures, indicating stability.In a simulation of the free molecule, RMSD would plateau, indicating conformational equilibrium. In a protein-bound state, a low and stable RMSD would suggest a stable binding pose. nih.gov
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent.SASA analysis would identify which parts of the molecule, such as the carbonyl oxygen or the piperidine nitrogen, are most likely to interact with the aqueous environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. researchgate.netjksus.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For this compound, DFT calculations can elucidate its fundamental chemical nature.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates that the molecule is more reactive and easily polarizable. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jksus.orgscilit.com For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the piperidine nitrogen, marking them as sites for electrophilic attack or hydrogen bonding. research-nexus.net In contrast, positive potential would be expected around the amide and piperidine protons. This information is invaluable for predicting how the molecule will interact with biological targets. mdpi.com

Quantum Chemical ParameterDescriptionPredicted Value/Finding for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.Predicted to be localized on the electron-rich benzyl and piperidinyl moieties.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Predicted to be distributed across the propanamide group and aromatic ring.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO, indicating chemical reactivity and stability.A moderate energy gap would suggest a balance of stability and reactivity, typical for drug-like molecules. researchgate.net
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface, indicating charge distribution.Negative potential (red/yellow) expected near the carbonyl oxygen and piperidine nitrogen; positive potential (blue) near amide hydrogens. jksus.org
Mulliken Atomic Charges Calculated charge distribution on each atom.The nitrogen and oxygen atoms would carry partial negative charges, while adjacent carbons and hydrogens would be partially positive.

Ligand-Target Docking and Scoring Methodologies for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in structure-based drug design for predicting binding affinity and understanding the molecular interactions that govern recognition. For this compound, docking studies can identify potential biological targets and elucidate its binding mode. Given that the N-benzylpiperidine scaffold is present in numerous inhibitors of targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and sigma (σ) receptors, these proteins represent plausible targets for docking studies. nih.govnih.govnih.govnih.gov

The docking process involves placing the ligand in various conformations within the protein's binding site and using a scoring function to estimate the binding free energy. nanobioletters.com A lower binding energy score typically indicates a more favorable and stable interaction. mdpi.com Analysis of the top-ranked docking poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.gov For instance, the protonated piperidine nitrogen of this compound could form a salt bridge with acidic residues like aspartate or glutamate (B1630785) in a receptor active site, while the benzyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues like tryptophan or phenylalanine. nih.govnih.gov

Docking ParameterDescriptionHypothetical Finding for this compound with Sigma-1 Receptor
Target Protein The biological macromolecule to which the ligand binds.Sigma-1 (σ1) Receptor, a known target for piperidine-based ligands. nih.govuniba.it
Binding Affinity (Score) A numerical score representing the predicted strength of the ligand-receptor interaction (e.g., in kcal/mol).A favorable binding score (e.g., -8 to -10 kcal/mol) would suggest strong affinity. nanobioletters.com
Key Interacting Residues Specific amino acids in the protein's active site that form bonds or interactions with the ligand.Glu172, Asp126 (salt bridge with piperidine N); Phe107 (π-cation interaction); other hydrophobic residues interacting with the benzyl group. nih.gov
Types of Interactions The nature of the chemical forces stabilizing the complex.Ionic interactions, hydrogen bonds (with the propanamide carbonyl), hydrophobic contacts, and π-cation interactions. nih.gov
Binding Pose The predicted 3D orientation and conformation of the ligand within the binding site.The molecule would likely adopt a linear arrangement, with the protonated piperidine anchored in a polar region and the benzyl group in a hydrophobic pocket. nih.gov

Virtual Screening Approaches for Identification of this compound-like Scaffolds

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This process can be either structure-based or ligand-based. For this compound, a ligand-based approach such as pharmacophore modeling would be highly effective for discovering structurally diverse compounds with similar biological potential. frontiersin.orgnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govfrontiersin.org Based on the structure of this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen), a positive ionizable feature (the piperidine nitrogen), and one or more hydrophobic/aromatic regions (the benzyl and phenyl rings). nih.govfrontiersin.org This 3D query is then used to rapidly screen databases containing millions of compounds (e.g., ZINC, ChemDiv) to filter for molecules that match the pharmacophoric features. frontiersin.orgmdpi.com Hits from the virtual screen can then be subjected to further analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize candidates for synthesis and biological testing. frontiersin.orgresearchgate.net This approach accelerates the identification of novel scaffolds that may have improved properties over the original compound. biointerfaceresearch.com

Pharmacophore FeatureDescriptionPredicted Feature for this compound
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.The carbonyl oxygen of the propanamide group. nih.gov
Positive Ionizable (PI) A group that is likely to be positively charged at physiological pH.The tertiary amine nitrogen in the piperidine ring. nih.gov
Hydrophobic/Aromatic (HY/AR) A nonpolar region of the molecule that can engage in hydrophobic or aromatic interactions.The benzyl ring and the attached phenyl group. frontiersin.org
Exclusion Volumes Regions of space that should not be occupied by a potential ligand to avoid steric clashes.Defined around the core scaffold to ensure proper fit in a target binding site.
Inter-feature Distances The specific spatial distances and angles between the defined pharmacophore features.These geometric constraints are crucial for matching the query to database compounds.

In Silico Prediction of Biochemical Transformation Pathways for this compound

In silico prediction of metabolism is a critical component of early-stage drug discovery, helping to identify potential metabolic liabilities of a compound before extensive experimental testing. creative-biolabs.comnih.gov Computational tools can predict the sites of metabolism (SOMs), the resulting metabolites, and the enzymes responsible, primarily Cytochrome P450 (CYP) isoforms. news-medical.net For this compound, these predictive models analyze the molecule's structure to identify atoms or bonds that are most susceptible to biotransformation.

The predictions are typically made using either ligand-based methods, which rely on databases of known metabolic reactions, or structure-based methods, which involve docking the compound into the active sites of metabolic enzymes. nih.gov Common metabolic pathways for a molecule like this compound would include:

Aromatic hydroxylation: Addition of a hydroxyl group to the benzyl or phenyl ring, often mediated by CYP2D6 or CYP3A4. news-medical.net

N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen.

Amide hydrolysis: Cleavage of the propanamide bond, breaking the molecule into two fragments.

Aliphatic hydroxylation: Hydroxylation at various positions on the piperidine ring.

Predicting these pathways helps in designing analogues with improved metabolic stability or in identifying potentially reactive or toxic metabolites, thereby reducing the risk of late-stage drug development failure. news-medical.netnih.gov

Type of Metabolic ReactionPredicted Site on the MoleculeLikely CYP Isoform(s) InvolvedPotential Metabolite
Aromatic Hydroxylation Para-position of the benzyl ringCYP2D6, CYP3A4N-[4-(1-piperidinyl)(4-hydroxy)benzyl]propanamide
N-Dealkylation Bond between piperidine nitrogen and benzyl groupCYP3A4, CYP2C94-(1-piperidinyl)benzylamine + propanal
Amide Hydrolysis Amide bondCarboxylesterases4-(1-piperidinyl)benzylamine + propanoic acid
Piperidine Ring Oxidation Carbon atoms adjacent to the nitrogen (C2/C6)CYP2D6N-[4-(1-piperidinyl-2-one)benzyl]propanamide

Advanced Analytical Characterization in Research Contexts for N 4 1 Piperidinyl Benzyl Propanamide

Development of High-Resolution Chromatographic Methods for Purity and Identity

No specific high-resolution chromatographic methods (e.g., HPLC, GC, UPLC) have been published for the purity assessment or identity confirmation of N-[4-(1-piperidinyl)benzyl]propanamide. Method development for a novel compound would typically involve screening various stationary phases (like C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with modifiers like formic acid or ammonium (B1175870) acetate) to achieve adequate resolution from potential impurities and starting materials. Purity analysis would be conducted using a validated method, often with a diode-array detector (DAD) or a mass spectrometer (MS) for peak verification.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Detailed spectroscopic data for the structural elucidation of this compound are not available. For a new chemical entity, the following techniques would be essential for confirming its structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be used to identify the chemical environment of all protons, and ¹³C NMR would identify the carbon skeleton. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to confirm the connectivity of atoms within the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact mass and confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments would provide further structural information, for instance, showing characteristic losses of the propanamide or piperidinyl moieties.

Infrared (IR) Spectroscopy : An IR spectrum would confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the secondary amide and the C-N bonds of the piperidine (B6355638) ring.

X-ray Crystallography of this compound and its Co-crystals

There are no published crystal structures for this compound or any of its co-crystals. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and stereochemistry. Obtaining a single crystal suitable for diffraction would be the first step in such an analysis. If successful, this technique would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Quantitative Analytical Methodologies for In Vitro and Pre-clinical Studies

No quantitative analytical methods for the determination of this compound in biological matrices (e.g., plasma, tissue homogenates) or for in vitro assays have been described in the scientific literature. The development of such methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be a prerequisite for any pre-clinical studies to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion).

Application of Hyphenated Techniques in the Analysis of this compound

While hyphenated techniques are powerful tools in chemical analysis, no specific applications for the analysis of this compound have been reported. Techniques like LC-MS, GC-MS, and LC-NMR are indispensable for separating complex mixtures and identifying unknown metabolites or degradation products. nist.gov For instance, LC-HRMS would be the method of choice for metabolite identification studies in pre-clinical research.

Exploratory Biological Applications of N 4 1 Piperidinyl Benzyl Propanamide As a Research Probe

Utilization of N-[4-(1-piperidinyl)benzyl]propanamide as a Chemical Tool for Target Validation

A critical step in drug discovery and molecular biology is the validation of biological targets. Chemical probes are instrumental in this process, helping researchers to understand the link between a molecular target and a physiological outcome. An ideal chemical tool for target validation would possess high potency and selectivity for its intended target.

Currently, there are no published studies that utilize this compound for the validation of a specific biological target. Research in this area would typically involve experiments to:

Identify the molecular target(s) with which the compound interacts.

Demonstrate a dose-dependent effect on the target's activity in biochemical or cellular assays.

Use the compound to produce a specific biological effect in a cellular or animal model that can be linked to the modulation of the identified target.

Without such studies, the molecular target and the potential for this compound as a tool for target validation remain unknown.

Development of Fluorescent or Radioligand Derivatives of this compound for Research

To visualize and quantify biological targets in tissues and cells, chemical probes can be modified with fluorescent tags or radioactive isotopes. These derivatives are invaluable for techniques such as fluorescence microscopy, flow cytometry, and positron emission tomography (PET).

There is no information available in the scientific literature regarding the development of fluorescent or radiolabeled derivatives of this compound. The process for developing such tools would involve:

Synthesis: Chemical modification of the parent compound to attach a fluorophore or a radionuclide without significantly compromising its binding affinity and selectivity for its target.

In Vitro Characterization: Testing the affinity and selectivity of the new derivative for its target using binding assays. For fluorescent probes, photophysical properties would also be characterized.

Imaging Studies: Application of the derivatives in cellular or animal models to visualize the distribution and density of the target. For instance, studies on related compounds with a benzylpiperidine structure have led to the development of radioligands for PET imaging of sigma receptors. nih.gov

As the biological target for this compound is not established, the development of such derivatives is not yet feasible.

Application in Establishing In Vitro Model Systems and Cellular Assays

Chemical probes are essential for developing and validating in vitro model systems and cellular assays that recapitulate aspects of a disease or biological process. These models are then used for high-throughput screening of other compounds and for detailed mechanistic studies.

No published research describes the use of this compound to establish in vitro models or cellular assays. Such applications would require:

A well-defined molecular target and mechanism of action for the compound.

The ability of the compound to elicit a measurable and reproducible response in a cellular context.

The development of assays based on this response to study the function of the target or to screen for other modulators.

For example, a compound that selectively modulates a specific ion channel could be used to create a cellular assay to screen for other compounds that affect the same channel. Without a known biological activity, this compound has not been applied in this context.

Pre-clinical Proof-of-Concept Studies in In Vivo Animal Models

Pre-clinical proof-of-concept studies in animal models are designed to demonstrate that a compound engages its target in a living organism and produces a measurable physiological effect, providing evidence that the biological target is relevant to a particular process or disease. These studies are distinct from those assessing therapeutic efficacy.

There are no pre-clinical proof-of-concept studies for this compound reported in the scientific literature. Research in this area would involve administering the compound to animals to:

Assess target engagement, for example, by measuring changes in the activity of the target enzyme or receptor occupancy.

Measure a physiological response that is directly related to the compound's mechanism of action. For instance, a compound targeting a specific neuronal receptor might be evaluated for its effects on certain behaviors or neurochemical pathways. nih.gov

The absence of a known biological target for this compound precludes the design of such in vivo studies.

This compound in Mechanistic Toxicology Studies

Mechanistic toxicology studies aim to understand the molecular pathways through which a substance may exert toxic effects, rather than simply identifying adverse outcomes. Chemical probes can be used to investigate these pathways, for example, by identifying off-target interactions that could lead to toxicity.

No mechanistic toxicology studies for this compound have been published. Investigating the molecular toxicology of this compound would entail:

Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

Utilizing in vitro systems, such as cell cultures, to explore the cellular pathways affected by the compound at concentrations that might be relevant to toxic exposures. This could include examining effects on cell signaling, mitochondrial function, or gene expression.

Without these foundational studies, the molecular toxicology profile of this compound remains uncharacterized.

Future Research Trajectories and Interdisciplinary Opportunities for N 4 1 Piperidinyl Benzyl Propanamide

Investigation of Novel Synthetic Strategies for Accessing N-[4-(1-piperidinyl)benzyl]propanamide Analogues

The exploration of the therapeutic potential of this compound hinges on the ability to generate a diverse library of analogues. Modern synthetic methodologies offer powerful tools to achieve this, moving beyond traditional, linear synthesis.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material. nih.govnih.govcam.ac.uk For the this compound scaffold, a DOS approach could systematically vary the substitution patterns on the piperidine (B6355638) ring, the aromatic benzyl (B1604629) ring, and the propanamide side chain. Techniques like split-mix synthesis on a solid support would allow for the rapid generation of a large library of related compounds. wikipedia.org This approach is invaluable for exploring the structure-activity relationship (SAR) and identifying molecules with enhanced potency or selectivity.

Combinatorial Chemistry: Parallel synthesis techniques can be employed to create arrays of analogues. uzh.ch For instance, by using a variety of substituted benzylamines and propanoyl chlorides, a matrix of this compound derivatives can be synthesized efficiently. This high-throughput synthesis allows for the rapid screening of many compounds to identify initial "hits." researchgate.net

Advanced Catalysis: Recent advances in catalysis offer new ways to construct and modify the core scaffold. Copper-catalyzed intramolecular C-H amination, for example, provides a route to form piperidine rings under mild conditions. acs.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki protocol, can be used to concisely form 4-benzyl piperidines with a wide tolerance for different functional groups. organic-chemistry.org These methods could be adapted to build the this compound core or to further functionalize it.

A hypothetical synthetic exploration could involve the generation of analogues based on the core structure, as detailed in the table below.

Analogue ID Modification Site Substituent Synthetic Strategy Potential Research Goal
NPBP-A1Benzyl Ring (para-position)-OCH3Suzuki CouplingModulate electronic properties
NPBP-A2Piperidine Nitrogen-CH2CH3Reductive AminationAlter basicity and lipophilicity
NPBP-A3Propanamide ChainCyclopropyl groupAmide CouplingIntroduce conformational rigidity
NPBP-A4Piperidine Ring (3-position)-OHAsymmetric HydrogenationIntroduce chirality and hydrogen bonding

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. dntb.gov.uaresearchgate.netharvard.edu For a scaffold like this compound, these computational tools offer several avenues for future investigation.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to design novel compounds from scratch. arxiv.orgfrontiersin.org By providing the this compound scaffold as a starting point, these algorithms could generate thousands of virtual analogues with predicted high affinity for a specific biological target. chemrxiv.org This approach allows for the exploration of a much wider chemical space than is feasible with traditional synthesis alone.

Predictive Modeling: ML models can be developed to predict the physicochemical properties, bioactivity, and potential toxicity (ADMET profiles) of newly designed analogues. harvard.edunih.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built to correlate specific structural features of this compound derivatives with their biological activity.

Scaffold Hopping: AI algorithms can identify alternative core structures (scaffolds) that maintain the key pharmacophoric features of this compound but possess different chemical backbones. chemrxiv.org This can lead to the discovery of entirely new classes of compounds with improved properties, such as enhanced novelty for intellectual property purposes.

AI/ML Application Methodology Objective Expected Outcome
Hit to Lead OptimizationReinforcement LearningEnhance binding affinity for a target proteinA set of virtual analogues with predicted sub-micromolar potency. arxiv.org
ADMET PredictionDeep Neural NetworksForecast pharmacokinetic and toxicity profilesPrioritized list of candidates with favorable drug-like properties. harvard.edu
De Novo Enzyme DesignGenerative Deep LearningCreate novel enzymes that could be targeted by the compoundIdentification of new potential therapeutic targets. nih.govresearchgate.net

Exploration of this compound in Materials Science or Catalyst Development

While primarily of interest in medicinal chemistry, the structural motifs within this compound could be leveraged in materials science and catalysis.

Catalysis: The piperidine moiety is a well-known organocatalyst. researchgate.net Piperidine and its derivatives can be used to catalyze a variety of organic reactions. It is conceivable that this compound or its analogues could be explored for catalytic activity. Furthermore, piperidine-functionalized materials, such as those supported on magnetic nanoparticles, have been developed as reusable heterogeneous catalysts. acgpubs.org The this compound scaffold could be anchored to a solid support to create a novel catalyst for specific chemical transformations. Zinc(II) species have also been shown to catalyze the addition of amines like piperidine to nitriles to form amidines, suggesting a role in metal-mediated catalysis. rsc.orgrsc.org

Functional Materials: The self-assembling properties of amphiphilic molecules containing piperidine have been studied. By modifying the this compound structure to introduce amphiphilicity, it might be possible to create novel self-assembling systems, such as micelles or vesicles, which could have applications in drug delivery.

Collaborative Research with Structural Biology for Co-crystal Analysis

A deep understanding of how a molecule interacts with its biological target is crucial for rational drug design. Collaborative efforts with structural biologists to obtain co-crystal structures of this compound analogues bound to their target proteins would be a significant future direction.

X-ray Crystallography: Obtaining a high-resolution X-ray crystal structure would reveal the precise binding mode of the compound, including the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. nih.govmdpi.com This structural information is invaluable for guiding the next round of molecular design. For example, the discovery of a high-resolution antagonist-bound complex for other piperidine derivatives has revealed unique interactions that were not predicted by initial docking studies. nih.gov

Structure-Based Drug Design (SBDD): The co-crystal structure serves as a blueprint for SBDD. nih.gov Chemists can use this information to design new analogues that make more optimal interactions with the target, thereby improving potency and selectivity. For instance, if a pocket of empty space is observed near the bound ligand, analogues can be designed to fill that space and form additional favorable contacts.

Structural Biology Technique Information Gained Impact on Research
X-ray Co-crystallographyHigh-resolution 3D structure of the ligand-protein complex. nih.govElucidation of the precise binding mode and key interactions.
Cryo-Electron Microscopy (Cryo-EM)Structure of large protein complexes bound to the ligand.Understanding of allosteric binding sites and conformational changes.
Nuclear Magnetic Resonance (NMR)Information on ligand binding and dynamics in solution.Validation of binding and characterization of weaker interactions.

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

Once a bioactive analogue of this compound is identified, it can be converted into a chemical probe to study its biological target and associated pathways. nih.gov

Activity-Based Probes (ABPs): If the compound targets an enzyme, an ABP can be designed. This involves incorporating a reactive group (a "warhead") that will covalently bind to the active site of the enzyme, and a reporter tag (e.g., a fluorophore or biotin) for visualization or isolation. frontiersin.org This allows for the specific labeling and profiling of the active form of the target enzyme within a complex biological sample.

Affinity-Based Probes: For non-enzymatic targets, an affinity-based probe can be created. This typically involves attaching a photoreactive group and a reporter tag to the bioactive scaffold. nih.gov Upon UV irradiation, the probe will covalently crosslink to its target protein, enabling its identification and subsequent study. The development of probes that are stable under various chemical conditions, such as deprotection steps using piperidine, is an important consideration. acs.org

The conversion of a lead compound into a chemical probe is a powerful strategy to validate its mechanism of action and to discover new biology.

Probe Type Components Application Example Research Question
Activity-Based ProbeScaffold + Reactive Group + Reporter TagProfile enzyme activity in cells or tissues. frontiersin.orgDoes the activity of the target enzyme change in disease states?
Affinity-Based ProbeScaffold + Photoreactive Group + Reporter TagIdentify the direct binding partners of the compound. nih.govWhat proteins does the compound interact with to produce its effect?
Fluorescent ProbeScaffold + FluorophoreVisualize the subcellular localization of the compound.Where does the compound accumulate inside a cell?

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(1-piperidinyl)benzyl]propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 4-(piperidin-1-yl)benzylamine with propionic acid derivatives under coupling agents like EDCI/HOBt. Optimization includes varying solvents (e.g., DMF, THF), temperature (40–80°C), and catalysts (e.g., DMAP). Purity is assessed via HPLC (≥98%) and characterized by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Confirm proton environments (e.g., benzyl CH2_2 at δ 4.3–4.5 ppm, piperidinyl protons at δ 1.4–2.8 ppm).
  • FT-IR : Identify amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H stretches (~3000 cm1^{-1}).
  • X-ray crystallography (if crystalline) resolves bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C.
  • Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the pharmacodynamic profile of this compound analogs?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target receptors (e.g., dopamine D3/D2 receptors). QSAR models quantify substituent effects on binding affinity. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .

Q. What factorial design strategies are optimal for studying structure-activity relationships (SAR) in piperidinyl-propanamide derivatives?

  • Methodological Answer : Employ a 2k^k factorial design to test variables:

  • Factors : Substituent position (para/meta), alkyl chain length, electron-withdrawing/donating groups.
  • Responses : Binding affinity (IC50_{50}), solubility (logP), metabolic stability (CYP450 assays).
  • Analyze interactions via ANOVA and response surface methodology (RSM) .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., buffer pH, cell line viability).
  • Step 2 : Perform pharmacokinetic studies (e.g., plasma protein binding, bioavailability) to assess in vivo relevance.
  • Step 3 : Use comparative metabolomics (LC-MS) to identify metabolic inactivation pathways .

Q. What comparative analysis frameworks are effective for evaluating this compound against structurally related compounds (e.g., fentanyl analogs)?

  • Methodological Answer : Apply a three-step comparative framework:

  • Q. Why compare? : To identify selectivity/safety advantages.
  • Q. What to compare? : Key metrics: receptor binding kinetics, LD50_{50}, therapeutic index.
  • Q. How to compare? : Use cluster analysis (PCA) on physicochemical/biological datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.